

An In-depth Technical Guide to the Physicochemical Properties of Cyclobutylboronic Acid

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Compound of Interest

Compound Name: *Cyclobutylboronic acid*

Cat. No.: *B1355232*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the cyclobutyl moiety into a diverse range of molecules. Its utility in the construction of complex organic architectures makes a thorough understanding of its physicochemical properties essential for reaction optimization, purification, and the prediction of its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of **cyclobutylboronic acid**, detailed experimental protocols for their determination, and a mechanistic look at its most common application, the Suzuki-Miyaura cross-coupling reaction.

Core Physicochemical Properties

The fundamental physicochemical properties of **cyclobutylboronic acid** are summarized in the tables below. These parameters are crucial for predicting its solubility, reactivity, and pharmacokinetic profile in drug discovery and development.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₉ BO ₂	[1] [2] [3]
Molecular Weight	99.92 g/mol	[1] [2] [3]
Appearance	White to off-white solid/powder	[1] [4]
Melting Point	118-123 °C (lit.)	[1] [4] [5]
Boiling Point	219 °C (predicted)	[4] [5]
Density	1.06 g/cm ³ (predicted)	[4] [5]

Table 2: Chemical and Drug-Likeness Properties

Property	Value	Reference
pKa	10.47 ± 0.20 (Predicted)	[4]
LogP	0.0133 (Calculated)	
Topological Polar Surface Area (TPSA)	40.46 Å ²	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	2	
Rotatable Bonds	1	

Experimental Protocols

Detailed experimental procedures are critical for the accurate determination of physicochemical properties. The following sections outline generalized protocols that can be adapted for **cyclobutylboronic acid**.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method[2][6][7]

- Sample Preparation: A small amount of finely powdered **cyclobutylboronic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
- Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. For high-melting solids like **cyclobutylboronic acid**, this is often predicted. A general experimental protocol for liquids is provided for context.

Methodology: Micro Boiling Point Determination[8][9]

- Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
- Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.
- Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued, and the liquid is allowed to cool.
- Measurement: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation.

Methodology: Dynamic Method[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation: A series of vials are prepared, each containing a known mass of **cyclobutylboronic acid** and a known volume or mass of a specific solvent to create solutions of varying concentrations.
- Apparatus Setup: Each vial is sealed and placed in a temperature-controlled bath equipped with a magnetic stirrer and a turbidity probe.
- Measurement: The temperature of the bath is slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min) while the solution is stirred. The turbidity of the solution is continuously monitored.
- Data Analysis: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that concentration. This is repeated for all concentrations to construct a solubility curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Solution Preparation: A standard solution of **cyclobutylboronic acid** (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the acid has been neutralized.

LogP Determination

The partition coefficient (LogP) between octanol and water is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[\[3\]](#)[\[18\]](#)[\[19\]](#)
[\[20\]](#)

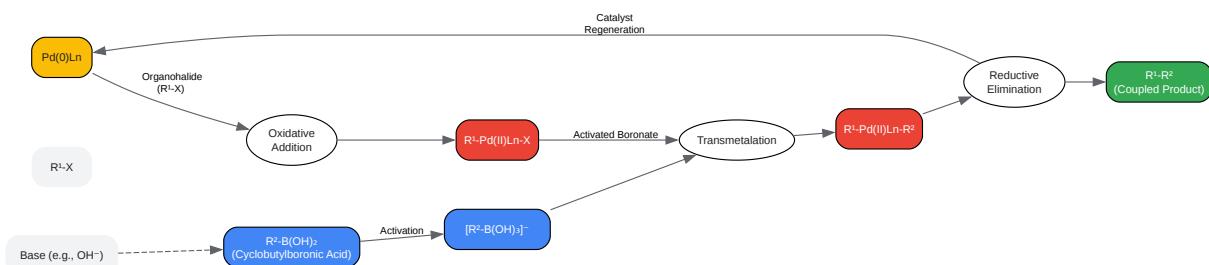
- Standard Preparation: A series of standard compounds with known LogP values are selected. Standard solutions of these compounds and a solution of **cyclobutylboronic acid** are prepared in a suitable solvent.
- HPLC System: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
- Chromatography: The standard solutions and the sample solution are injected into the HPLC system, and their retention times are recorded.
- Data Analysis: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standard compounds. The retention time of **cyclobutylboronic acid** is used to calculate its k' , and its LogP is then determined from the calibration curve.

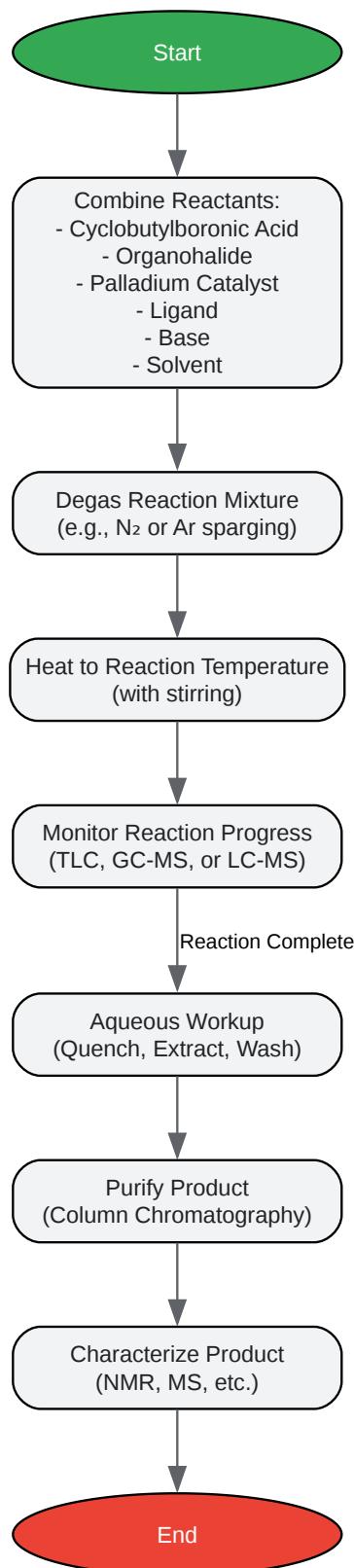
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

Cyclobutylboronic acid is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (**cyclobutylboronic acid**) with an organohalide or triflate.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[21\]](#)



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